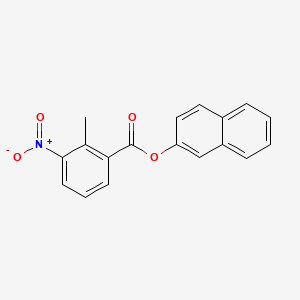

Naphthalen-2-yl 2-methyl-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalen-2-yl 2-methyl-3-nitrobenzoate, also known as NMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NMNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C17H13NO4.

Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs)

- Synthesis and Photophysical Characterization of Organotin Compounds : This study discusses the creation of compounds like (((E)-12-nitro-8,8-diphenylbenzo[d]naphtho[1,2-h][1,3,6,2]dioxazastannonine, which are derived from naphthalene-based components. These compounds show potential in OLED technology due to their electroluminescence properties (García-López et al., 2014).

Cement and Concrete Science

- Layered Double Hydroxide-like Materials : Naphthalene derivatives, including naphthalene-2 sulfonic acid, are explored for potential use in cement and concrete science. The study investigates the synthesis of nanocomposites that could influence the kinetics of cement hydration (Raki, Beaudoin, & Mitchell, 2004).

Chemical Reactions and Analysis

- Pyrolysis of Aryl Azides : This paper investigates the pyrolysis of 2-azidonaphthalenes, revealing insights into chemical reactions and mechanisms involving naphthalene derivatives (Dyall & Ferguson, 1994).

- Supramolecular Aggregation : Research on charge-transfer complexation of m-nitrobenzoic acid with aromatic hydrocarbons, including naphthalene derivatives, highlights their potential in creating supramolecular aggregates (Suzuki et al., 1999).

Fluorescence and Sensing Applications

- Fluorescent Chemosensor for Zn2+ Ion : A study on the synthesis of a compound featuring two naphthalene units, which shows high selectivity and sensitivity in detecting Zn2+ ions. This has applications in molecular level logic gate behavior (Azadbakht & Keypour, 2012).

Synthesis of Novel Compounds

- Synthesis of 'Push-Pull' Naphthalenes : Research on the condensation of 2-methyl-3-nitrobenzoate esters, exploring novel pathways for synthesizing naphthalenes with unique substitution motifs (Wong et al., 2002).

Propriétés

IUPAC Name |

naphthalen-2-yl 2-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-12-16(7-4-8-17(12)19(21)22)18(20)23-15-10-9-13-5-2-3-6-14(13)11-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTRJAGLNJQKGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2725489.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2725495.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one](/img/structure/B2725496.png)

![4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2725502.png)

![Tert-butyl 3-[cyclopropyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2725503.png)

![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)

![2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2725507.png)

![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)